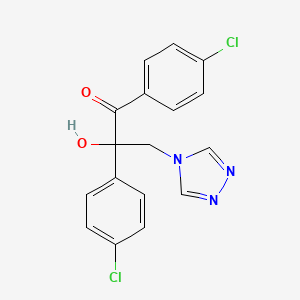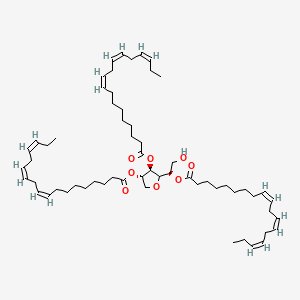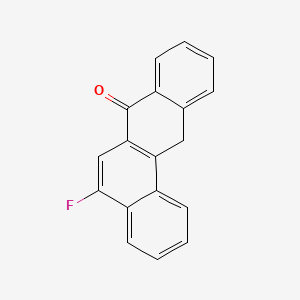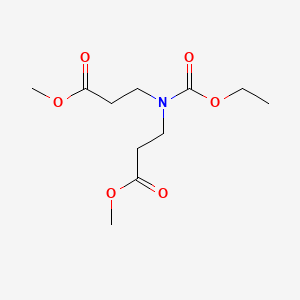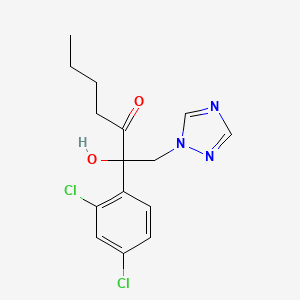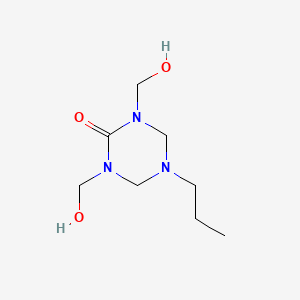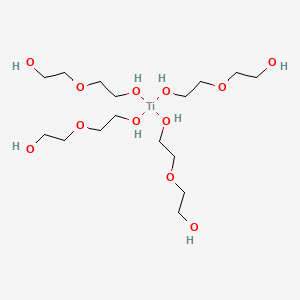![molecular formula C12H8ClN5O6S B12680495 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate CAS No. 94276-12-7](/img/structure/B12680495.png)
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate typically involves the diazotization of 2-chloro-4-[(3-nitrophenyl)diazenyl]aniline. This process includes the reaction of the aniline derivative with nitrous acid (HNO₂) in the presence of a mineral acid such as hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with hydrogen sulfate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halogens (e.g., iodine), or other nucleophiles.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide (KI) for halogenation or water for hydroxylation.
Coupling Reactions: Involve phenols or aromatic amines in alkaline conditions, often at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Reactions: Products include phenols, halogenated aromatic compounds, and other substituted aromatic derivatives.
Coupling Reactions: Products are azo compounds, which are widely used as dyes and pigments.
科学的研究の応用
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: Employed in biochemical assays and as a labeling reagent for studying biological molecules.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. These reactions often involve the transfer of electrons and the formation of nitrogen gas as a byproduct .
類似化合物との比較
Similar Compounds
2-chloro-4-nitrophenol: Another chlorinated nitrophenol compound with similar chemical properties.
4-chloro-2-nitroaniline: Shares structural similarities and is used in similar applications.
2,6-dichloro-4-nitrophenol: A related compound with additional chlorine substituents.
Uniqueness
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it particularly valuable in the synthesis of azo compounds and other complex organic molecules.
特性
CAS番号 |
94276-12-7 |
|---|---|
分子式 |
C12H8ClN5O6S |
分子量 |
385.74 g/mol |
IUPAC名 |
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
XRRAQYRLBWIDNQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)


